molecular formula C14H18FN3O4S B12373319 Ptpn2/1-IN-3

Ptpn2/1-IN-3

Cat. No.: B12373319
M. Wt: 343.38 g/mol
InChI Key: CVWLNWLJBZNMAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ptpn2/1-IN-3 involves structure-based design and in silico modeling. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and the final inhibitor molecule . Specific details about the synthetic routes and reaction conditions are often proprietary and may not be fully disclosed in public literature.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Ptpn2/1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to sensitize resistant melanoma cells to anti-PD-1 immunotherapy, enhancing the effectiveness of immune checkpoint inhibitors .

Mechanism of Action

The mechanism of action of Ptpn2/1-IN-3 involves the inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. By binding to the active sites of these enzymes, the compound prevents their activity, leading to enhanced signaling through pathways such as the JAK/STAT pathway . This results in increased immune cell activation, cytokine production, and tumor growth arrest .

Properties

Molecular Formula

C14H18FN3O4S

Molecular Weight

343.38 g/mol

IUPAC Name

5-(3-ethyl-6-fluoro-8-hydroxy-1,2,4,5-tetrahydro-3-benzazepin-7-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C14H18FN3O4S/c1-2-17-5-3-9-7-11(19)14(13(15)10(9)4-6-17)18-8-12(20)16-23(18,21)22/h7,19H,2-6,8H2,1H3,(H,16,20)

InChI Key

CVWLNWLJBZNMAZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=CC(=C(C(=C2CC1)F)N3CC(=O)NS3(=O)=O)O

Origin of Product

United States

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